2-Bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
Overview
Description
2-Bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide, also known as BMMP, is a novel compound that has recently been synthesized and studied for its potential applications in the scientific research field. BMMP is a derivative of 1,3-benzothiazol-2-yl, a heterocyclic compound, and is composed of two nitrogen atoms, two bromine atoms, one carbon atom, and five oxygen atoms. BMMP is a relatively new compound, and its synthesis and potential applications are currently being investigated.
Scientific Research Applications
Therapeutic Potential of Benzothiazoles
Benzothiazoles have been identified as versatile heterocyclic compounds with a broad spectrum of pharmaceutical applications. These derivatives exhibit antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are being explored as potential antitumor agents due to their ability to serve as ligands for various biomolecules, making them candidates for the treatment of cancer. Their structural simplicity and ease of synthesis allow for the development of chemical libraries aimed at discovering new chemical entities for the market (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives are integral to many natural and synthetic bioactive molecules, demonstrating a variety of pharmacological activities, including antiviral, antimicrobial, anti-allergic, anti-tumor, anti-inflammatory, and anti-cancer properties. The presence of the benzothiazole moiety in compounds has been rapidly developing within the medicinal chemistry field, showcasing the compound's importance in drug discovery and therapeutic applications (Bhat & Belagali, 2020).
Advances in Benzothiazole-Based Chemotherapeutics
Recent research has focused on the structural modifications of the benzothiazole scaffold and the development of benzothiazoles and their conjugates as new antitumor agents. These compounds' promising biological profile and synthetic accessibility have been pivotal in designing new benzothiazoles as potential chemotherapeutics. Despite their encouraging responses to tumors in clinical studies, further characterization of their toxicity is necessary for their safe use as cancer treatment drugs (Ahmed et al., 2012).
properties
IUPAC Name |
2-bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-12(2,13)10(16)15-11-14-8-6-7(17-3)4-5-9(8)18-11/h4-6H,1-3H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUTZCMOGMOANI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC2=C(S1)C=CC(=C2)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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